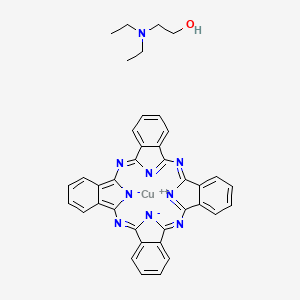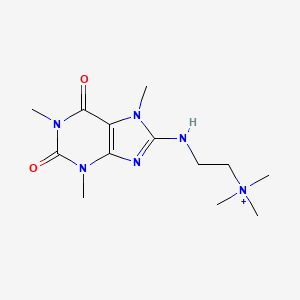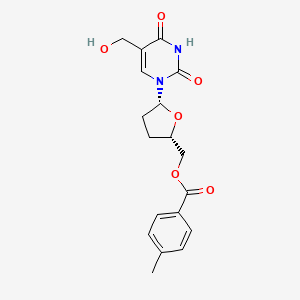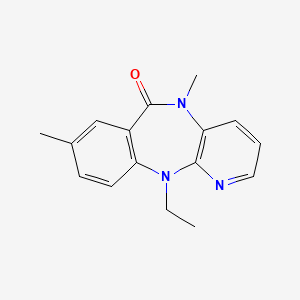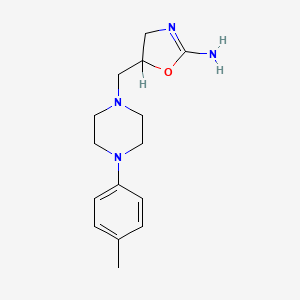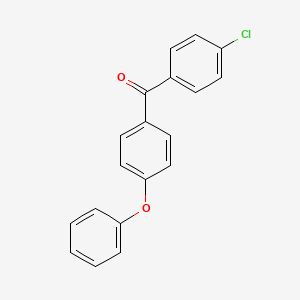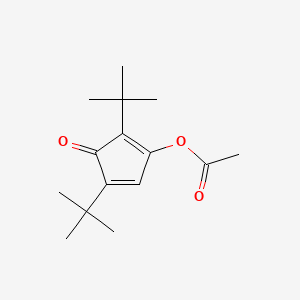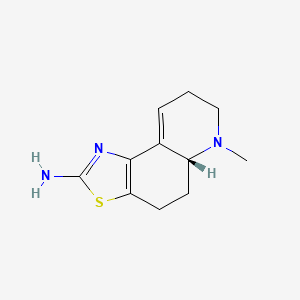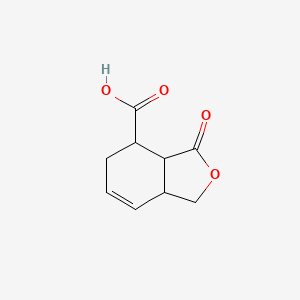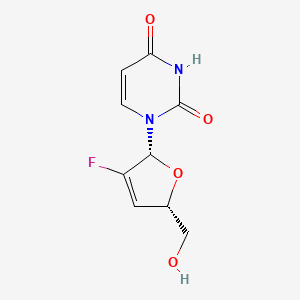
Uridine, 2',3'-didehydro-2'-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’,3’-didehydro-2’-fluoro- is a fluorinated nucleoside analogue. Fluorinated nucleosides have garnered significant attention due to their potential applications in antiviral and anticancer therapies. This compound is particularly interesting because of its unique structural modifications, which include the presence of a fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-didehydro-2’-fluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 2’,3’-didehydro-2’-fluoro- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogues, while oxidation can produce uracil derivatives .
Wissenschaftliche Forschungsanwendungen
Uridine, 2’,3’-didehydro-2’-fluoro- has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by interfering with viral RNA synthesis.
Anticancer Research: The compound is explored for its ability to disrupt cancer cell proliferation by incorporating into DNA and RNA, leading to faulty genetic material.
Enzymatic Probes: Used as a probe to study the mechanisms of enzymes involved in nucleoside metabolism.
Wirkmechanismus
The mechanism of action of Uridine, 2’,3’-didehydro-2’-fluoro- involves its incorporation into nucleic acids. The presence of the fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions disrupt normal nucleic acid synthesis. This leads to the formation of defective DNA and RNA, which can inhibit cell proliferation and viral replication. The compound may also interact with specific enzymes, altering their activity and further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the fluorine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.
2’-Fluoro-2’-deoxyuridine: Contains a fluorine atom but retains the hydroxyl group at the 3’ position.
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-methyluridine: Similar structure with an additional methyl group at the 5’ position.
Uniqueness
Uridine, 2’,3’-didehydro-2’-fluoro- is unique due to its specific combination of structural modifications. The presence of the fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
122757-52-2 |
|---|---|
Molekularformel |
C9H9FN2O4 |
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-3,5,8,13H,4H2,(H,11,14,15)/t5-,8+/m0/s1 |
InChI-Schlüssel |
SXIDSWOQTOLVOL-YLWLKBPMSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C(=C[C@H](O2)CO)F |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


